![molecular formula C12H7ClF3NO B1450908 4-[3-氯-5-(三氟甲基)吡啶-2-基]苯酚 CAS No. 161949-56-0](/img/structure/B1450908.png)
4-[3-氯-5-(三氟甲基)吡啶-2-基]苯酚
描述
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenol group
科学研究应用
药物研发
该化合物中的三氟甲基基团是许多 FDA 批准药物中常见的药效团。 它可以增强药物的生物活性及代谢稳定性 。该化合物可用于合成新的药物分子,特别是那些针对氟化化合物有效的疾病的药物分子。
农药研究
三氟甲基吡啶,例如该化合物中的三氟甲基吡啶,是活性农药成分中的关键结构单元 。它们用于杀虫剂和除草剂的开发,为作物提供抵御害虫和疾病的保护。
植物防御诱导剂
该化合物在作为植物防御诱导剂方面具有潜在应用。 它可以诱导植物中的系统获得性抗性 (SAR),增强其抵抗病原体的能力 。这种应用对于提高作物抗逆性和产量至关重要。
丙型肝炎治疗研究
该化合物的衍生物已用于合成新型分子,这些分子作为 NS5B 的抑制剂起作用,NS5B 是丙型肝炎病毒复制所必需的聚合酶 。这项研究对于开发治疗这种慢性疾病的新疗法至关重要。
作用机制
Target of Action
A structurally similar compound, haloxyfop-p-methyl, is known to inhibit acetyl-coa carboxylase , an enzyme involved in fatty acid biosynthesis.
Mode of Action
It can be inferred from the structurally similar compound, haloxyfop-p-methyl, that it may act as a proherbicide, becoming pharmacologically active after undergoing biochemical activation .
Biochemical Pathways
Based on the action of the similar compound, haloxyfop-p-methyl, it can be inferred that it may interfere with fatty acid biosynthesis .
Pharmacokinetics
A related compound, haloxyfop-p-methyl, is known to be a proherbicide that becomes active after biochemical activation . This suggests that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol may also undergo metabolic transformations to exert its effects.
Result of Action
Based on the action of the similar compound, haloxyfop-p-methyl, it can be inferred that it may inhibit the growth of certain organisms by interfering with fatty acid biosynthesis .
生化分析
Biochemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition suggests that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol could be a valuable tool in studying bacterial metabolism and developing antibacterial agents.
Cellular Effects
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, thereby thwarting bacterial growth . Additionally, it has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells . These findings indicate that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol can influence cell function by disrupting essential metabolic pathways in bacteria while exhibiting minimal toxicity to human cells.
Molecular Mechanism
The molecular mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol involves its binding interactions with bacterial PPTase. The compound inhibits the enzyme by binding to its active site, thereby preventing the post-translational modification of carrier proteins essential for bacterial secondary metabolism . This inhibition leads to a decrease in the production of metabolites required for bacterial growth and virulence. The selective inhibition of bacterial PPTase by 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol highlights its potential as a targeted antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. It has been found that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on bacterial PPTase, leading to sustained attenuation of bacterial growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of bacterial growth, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is required to achieve significant antibacterial activity .
Metabolic Pathways
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is involved in specific metabolic pathways, particularly those related to bacterial secondary metabolism. The compound interacts with bacterial PPTase, inhibiting the enzyme’s activity and disrupting the production of essential metabolites . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in bacterial growth and virulence. The selective targeting of bacterial metabolic pathways by 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol underscores its potential as a novel antibacterial agent.
Transport and Distribution
The transport and distribution of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into bacterial cells via specific transporters and binding proteins, allowing it to reach its target enzyme, PPTase . Once inside the cell, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol accumulates in the cytoplasm, where it exerts its inhibitory effects on bacterial metabolism. The efficient transport and distribution of the compound within bacterial cells contribute to its potent antibacterial activity.
Subcellular Localization
The subcellular localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol has been investigated to determine its effects on cellular activity and function. The compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with PPTase and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its target enzyme. The precise subcellular localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol enhances its ability to disrupt bacterial metabolism and growth.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVTBZQPRZRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
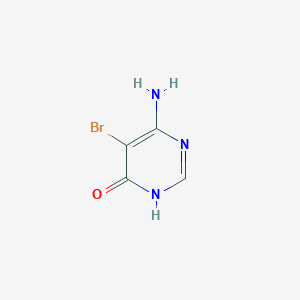
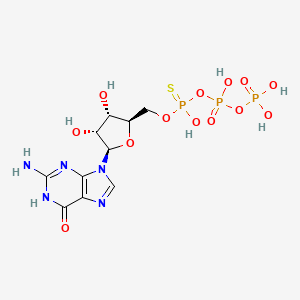
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)

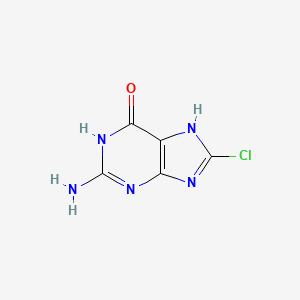
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
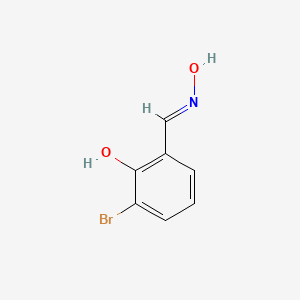

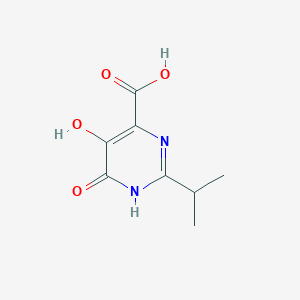
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)

